molecular formula C8H11FN2O B15321661 3-((5-Fluoropyridin-2-yl)oxy)propan-1-amine

3-((5-Fluoropyridin-2-yl)oxy)propan-1-amine

Cat. No.: B15321661
M. Wt: 170.18 g/mol
InChI Key: CIDQNZHXKGIJEG-UHFFFAOYSA-N
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Description

3-((5-Fluoropyridin-2-yl)oxy)propan-1-amine is an organic compound with the molecular formula C8H11FN2O This compound features a fluoropyridine moiety linked to a propan-1-amine group via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Fluoropyridin-2-yl)oxy)propan-1-amine typically involves the reaction of 5-fluoropyridin-2-ol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the fluoropyridine is replaced by the amine group, forming the desired ether linkage .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((5-Fluoropyridin-2-yl)oxy)propan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((5-Fluoropyridin-2-yl)oxy)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((5-Fluoropyridin-2-yl)oxy)propan-1-amine is not fully elucidated. it is believed to interact with specific molecular targets through its fluoropyridine moiety, which can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((5-Fluoropyridin-2-yl)oxy)propan-1-amine is unique due to the presence of both a fluoropyridine and a propan-1-amine group, which confer distinct chemical reactivity and potential for diverse applications. The ether linkage between these two moieties further enhances its versatility in chemical synthesis and biological interactions .

Properties

Molecular Formula

C8H11FN2O

Molecular Weight

170.18 g/mol

IUPAC Name

3-(5-fluoropyridin-2-yl)oxypropan-1-amine

InChI

InChI=1S/C8H11FN2O/c9-7-2-3-8(11-6-7)12-5-1-4-10/h2-3,6H,1,4-5,10H2

InChI Key

CIDQNZHXKGIJEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1F)OCCCN

Origin of Product

United States

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